N-(1-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide
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Overview
Description
N-(1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its indole core, which is a common structural motif in many biologically active molecules, and a piperazine moiety, which is often associated with psychoactive and therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Acetylation: The final step involves the acetylation of the indole nitrogen using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the oxoethyl side chain can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl-substituted indole derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The piperazine moiety is known to interact with serotonin and dopamine receptors, which may contribute to its psychoactive properties. The indole core can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: An alpha1-adrenergic receptor antagonist with a similar indole core.
Urapidil: Another alpha1-adrenergic receptor antagonist with a similar structural motif.
Uniqueness
N-(1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide is unique due to its specific combination of an indole core and a piperazine moiety, which imparts distinct pharmacological properties. This combination allows it to interact with multiple biological targets, making it a versatile compound for research and therapeutic applications.
Properties
Molecular Formula |
C23H26N4O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]indol-4-yl]acetamide |
InChI |
InChI=1S/C23H26N4O3/c1-17(28)24-21-4-3-5-22-20(21)10-11-27(22)16-23(29)26-14-12-25(13-15-26)18-6-8-19(30-2)9-7-18/h3-11H,12-16H2,1-2H3,(H,24,28) |
InChI Key |
WMFDOMPJKTZQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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